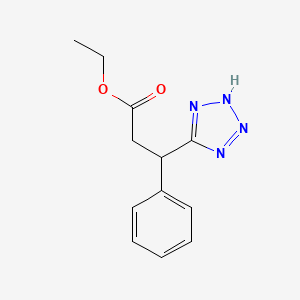

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters. It features a phenyl group and a tetrazole ring, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the tetrazole ring is particularly notable due to its stability and ability to participate in a variety of chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.

Esterification: The esterification process involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted reactions to enhance the efficiency and yield of the synthesis. The use of molecular iodine and ammonia in the presence of primary alcohols or aldehydes can also be employed to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloaddition reactions, forming complex heterocycles. A key method involves reacting the compound with nitriles under microwave irradiation to generate fused tetrazole derivatives.

| Reaction Partners | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acrylonitrile | Microwave, 100°C, 15 min | Bicyclic tetrazole derivatives | 56% | |

| Isocyanides + TMS-azide | Microwave, MeOH | α-Amino tetrazole analogs | 56–72% |

Mechanistic Insight : The tetrazole's electron-rich nitrogen atoms facilitate dipolar interactions, enabling regioselective cycloaddition with nitriles or isocyanides .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, which are further modified for pharmacological applications.

Key Data : Hydrazide 9 exhibited a melting point of 208–209°C and was characterized by ¹H/¹³C NMR and mass spectrometry .

Michael Addition Reactions

The tetrazole ring’s sulfur atom acts as a soft nucleophile in Michael additions with α,β-unsaturated carbonyl compounds.

| Substrate | Conditions | Products | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Et₃N, RT | S-Alkylated derivatives (6 ) | 72% | Exclusive S-substitution | |

| Acrylamide | Et₃N, RT | Amide derivatives (7 ) | 85% | Chemoselective |

Mechanistic Rationale : Coulombic attraction between the tetrazole’s sulfur and the electrophilic β-carbon drives S-substitution over N-substitution .

Diels-Alder Reactions

The compound serves as a dienophile in [4+2] cycloadditions with dienes, forming polycyclic frameworks.

| Diene Partner | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 2-Acetyl-6-methyl-2,3-dihydro-4H-pyran | CH₂Cl₂, Na₂CO₃, RT | Pyrano[2,3-c]pyridazine derivative (7 ) | Not quantified |

Structural Confirmation : X-ray crystallography confirmed the triclinic crystal system (a = 9.6243 Å, b = 9.8590 Å) of product 7 .

Alkylation and Arylations

The tetrazole ring undergoes alkylation at nitrogen atoms under mild conditions.

| Alkylating Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N-Methyltetrazole derivatives | 85–99% | |

| 3-(4-Fluorophenyl)propyl bromide | Et₃N, ethyl acetate | Fluorophenyl-substituted analogs | 88% |

Notable Example : Alkylation with 3-(4-fluorophenyl)propyl bromide produced a urea derivative (CID: 44447144) with potential kinase inhibition activity .

Thermal Decomposition

Controlled thermolysis generates azirines, valuable intermediates in heterocyclic synthesis.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Toluene, 90°C, 2–3 h | 2-Halo-2-(tetrazol-5-yl)-2H-azirines | 85–99% |

Mechanism : Azidoalkene intermediates decompose via a nitrene pathway, forming strained azirine rings .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it valuable for research in pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate has significant antimicrobial activity against various pathogens. This property is attributed to the presence of the tetrazole moiety which enhances its interaction with microbial targets .

- Anticancer Potential : Research indicates that compounds containing tetrazole rings can inhibit tumor growth. This compound has shown promise in preclinical models as an anticancer agent by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of tetrazole-containing compounds. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; useful in developing new antibiotics. |

| Anticancer | Potential to inhibit tumor growth; ongoing research into its mechanisms and efficacy. |

| Neuroprotective | May protect neuronal cells from damage; potential applications in treating neurodegenerative diseases. |

Case Studies

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of tetrazole exhibited potent antibacterial activity against resistant strains of bacteria. This compound was among those tested and showed promising results .

- Cancer Cell Line Studies : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mecanismo De Acción

The mechanism of action of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The phenyl group can also participate in π-π interactions, further enhancing its binding affinity to biological targets .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl benzoate: Similar ester structure but lacks the tetrazole ring.

Phenyl acetate: Contains a phenyl group but differs in the ester linkage.

Ethyl 3-phenylpropanoate: Similar backbone but without the tetrazole ring.

Uniqueness

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s stability and ability to participate in various reactions make this compound particularly valuable in research and industrial applications .

Actividad Biológica

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS No. 1266692-21-0) is an organic compound classified as an ester, notable for its tetrazole ring. This compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2. Its structure features a phenyl group attached to a propanoate moiety with a tetrazole ring, which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring. Tetrazoles are known to interact with various biological targets through receptor-ligand interactions. The specific mechanisms of action for this compound are still under investigation but may include:

- Antimicrobial Activity : The compound has been explored for its potential antibacterial and antifungal properties.

- Antitumor Activity : Preliminary studies suggest that tetrazole derivatives may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Properties

Research indicates that tetrazole derivatives possess significant antimicrobial activity. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains. A study reported that compounds with similar structures demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antitumor Effects

The antitumor potential of tetrazole derivatives has been documented in several studies. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. These studies often employ assays like MTT or SRB to quantify cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Tetrazolate anions derived from this compound are more soluble in lipids than traditional carboxylic acids, facilitating easier penetration through cellular membranes .

Comparative Analysis

| Property | Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate | Similar Compounds |

|---|---|---|

| Molecular Formula | C12H14N4O2 | Ethyl benzoate (C9H10O2) |

| Biological Activity | Antimicrobial, Antitumor | Varies; generally lower activity |

| Mechanism of Action | Receptor-ligand interactions | Similar through different pathways |

| Pharmacokinetics | High lipid solubility | Varies; often less favorable |

Case Studies

Several case studies have highlighted the biological activity of tetrazole derivatives:

- Antimicrobial Efficacy : A recent study showed that a series of tetrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain tetrazole compounds caused apoptosis in human cancer cell lines through mitochondrial pathways .

Propiedades

IUPAC Name |

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBDOJYWQFKNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.